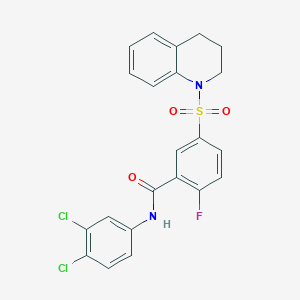
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H17Cl2FN2O3S and its molecular weight is 479.35. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pro-apoptotic Effects in Cancer Cells
Research has demonstrated the synthesis of sulfonamide derivatives, including compounds structurally related to N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide, and their pro-apoptotic effects on cancer cells. These compounds have shown significant ability to reduce cell proliferation and induce mRNA expression of pro-apoptotic genes through the activation of p38 and ERK phosphorylation pathways in various cancer cell lines (Cumaoğlu et al., 2015).
Development of If Channel Inhibitors
The development of novel synthetic routes for If channel inhibitors showcases the potential therapeutic applications of related compounds in treating cardiac conditions. The efficient synthesis approach for molecules like YM758 monophosphate, which is structurally analogous to our compound of interest, highlights the importance of these compounds in developing treatments for stable angina and atrial fibrillation (Yoshida et al., 2014).
Anticancer Activity of Naphthoquinone Derivatives
The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share functional groups with N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide, revealed potent cytotoxic activities against human cancer cell lines. These compounds induced apoptosis and cell cycle arrest, offering insights into their mechanism of action and potential as cancer therapies (Ravichandiran et al., 2019).
Novel Pyrroloquinazolinone Compounds for Cancer Therapy
The discovery of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones and their evaluation for cytotoxicity against cancer cell lines underscore the therapeutic potential of quinoline derivatives in oncology. These compounds displayed significant cytotoxicity, particularly against vascular tumor endothelial cells, suggesting their usefulness in targeting cancerous tissues (Mphahlele et al., 2016).
Thermal Fragmentation and Rearrangement Studies
Studies on the thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives provide valuable information on the thermal stability and potential reactive pathways of related compounds. These insights are crucial for understanding the chemical properties and synthesis challenges of such complex molecules (Gaber et al., 2008).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN2O3S/c23-18-9-7-15(12-19(18)24)26-22(28)17-13-16(8-10-20(17)25)31(29,30)27-11-3-5-14-4-1-2-6-21(14)27/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQIASDLGYNWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

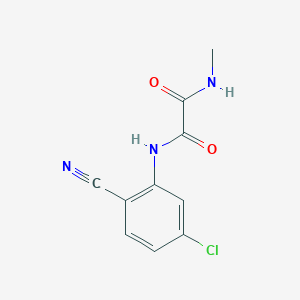

![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2758479.png)
![3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2758480.png)
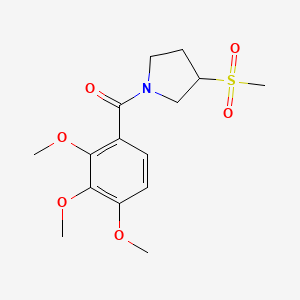
![N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2758484.png)
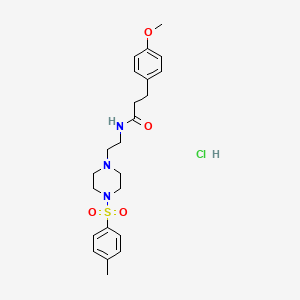
![1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2758487.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)
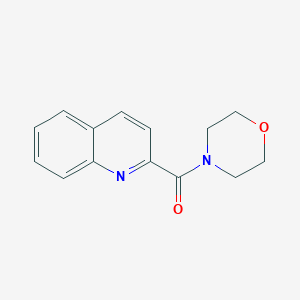

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2758493.png)